1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone
Overview
Description
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential in the treatment of cancer, particularly in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.
Mechanism of Action
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting rRNA synthesis, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone reduces the number of ribosomes in the cell, which in turn reduces protein synthesis and cell proliferation. This mechanism of action is thought to be particularly effective in cancer cells, which have a higher demand for ribosomes and protein synthesis.
Biochemical and Physiological Effects:
In preclinical studies, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has also been shown to inhibit tumor growth in mouse models of AML and multiple myeloma. In addition, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cytarabine and bortezomib.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone is its selectivity for cancer cells with high levels of rDNA transcription. This selectivity may reduce the risk of toxicity to normal cells and tissues. However, one limitation of 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone is its relatively short half-life, which may limit its effectiveness in vivo. In addition, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone is currently only available in small quantities, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict response to 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone treatment. Finally, there is interest in exploring the potential of 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone in combination with other chemotherapeutic agents, such as DNA-damaging agents and immune checkpoint inhibitors.
Scientific Research Applications
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been extensively studied in preclinical models of AML and multiple myeloma, with promising results. In particular, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been shown to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription, while sparing normal cells with lower levels of rDNA transcription. This selectivity is thought to be due to the fact that cancer cells have a higher demand for ribosomes, which are essential for cell growth and proliferation.
properties
IUPAC Name |
1-cyclohexyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19-13-16(14-22(19)17-9-2-1-3-10-17)20(24)21-12-6-8-15-7-4-5-11-18(15)21/h4-5,7,11,16-17H,1-3,6,8-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLJXIHKWODEBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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